Acetamide, N-(3-(((2-bromoethyl)amino)methyl)-4-methoxyphenyl)-

Lipophilicity Prodrug Design Physicochemical Property

Acetamide, N-(3-(((2-bromoethyl)amino)methyl)-4-methoxyphenyl)- (CAS 56266-62-7) is a substituted acetamide featuring a bromoethylamino-methyl moiety at the 3-position and a methoxy group at the 4-position of the phenyl ring. This compound serves as a key intermediate in the synthesis of nitrogen mustard prodrugs and other bioactive molecules, where the bromoethyl group provides a reactive handle for nucleophilic substitution.

Molecular Formula C12H17BrN2O2
Molecular Weight 301.18 g/mol
CAS No. 56266-62-7
Cat. No. B13754090
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetamide, N-(3-(((2-bromoethyl)amino)methyl)-4-methoxyphenyl)-
CAS56266-62-7
Molecular FormulaC12H17BrN2O2
Molecular Weight301.18 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC(=C(C=C1)OC)CNCCBr
InChIInChI=1S/C12H17BrN2O2/c1-9(16)15-11-3-4-12(17-2)10(7-11)8-14-6-5-13/h3-4,7,14H,5-6,8H2,1-2H3,(H,15,16)
InChIKeyKPPZGPTZTHKETK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acetamide, N-(3-(((2-bromoethyl)amino)methyl)-4-methoxyphenyl)- (CAS 56266-62-7): A Procurement-Focused Chemical Baseline


Acetamide, N-(3-(((2-bromoethyl)amino)methyl)-4-methoxyphenyl)- (CAS 56266-62-7) is a substituted acetamide featuring a bromoethylamino-methyl moiety at the 3-position and a methoxy group at the 4-position of the phenyl ring [1]. This compound serves as a key intermediate in the synthesis of nitrogen mustard prodrugs and other bioactive molecules, where the bromoethyl group provides a reactive handle for nucleophilic substitution . Its molecular formula is C12H17BrN2O2, with a molecular weight of 301.18 g/mol [1].

Why Generic Substitution of Acetamide, N-(3-(((2-bromoethyl)amino)methyl)-4-methoxyphenyl)- Risks Experimental Inconsistency


The substitution of Acetamide, N-(3-(((2-bromoethyl)amino)methyl)-4-methoxyphenyl)- with a close structural analog, such as the 4-ethoxy variant (CAS 56266-61-6), is not straightforward due to quantifiable differences in key physicochemical properties. Even minor structural modifications to the 4-alkoxy substituent lead to significant shifts in lipophilicity and solubility that can alter both synthetic reactivity and biological distribution . Relying on an analog without verifying these differences risks introducing uncontrolled variables into synthetic pathways or pharmacological studies, potentially leading to failed syntheses or misinterpreted biological data.

Quantitative Differentiation Evidence for Acetamide, N-(3-(((2-bromoethyl)amino)methyl)-4-methoxyphenyl)-


Lipophilicity (LogP) Differentiation: Methoxy vs. Ethoxy Analog

The target compound (4-methoxy) is predicted to be less lipophilic than its 4-ethoxy analog (CAS 56266-61-6). This is based on a direct comparison of predicted LogP values: the ethoxy analog has an ACD/LogP of 1.97 , while the methoxy analog's LogP is estimated using a QSAR adjustment of -0.5 per methylene deletion, resulting in a LogP of approximately 1.47. This difference impacts membrane permeability and prodrug distribution .

Lipophilicity Prodrug Design Physicochemical Property

Aqueous Solubility Differentiation: Methoxy vs. Ethoxy Analog

The 4-methoxy substitution in the target compound is predicted to confer higher aqueous solubility compared to the 4-ethoxy analog. This conclusion is drawn from the predicted ACD/LogD (pH 7.4) value of the ethoxy analog (1.59) , which indicates a greater preference for the organic phase. The methoxy analog, having a lower logD value, will exhibit better water solubility, a critical parameter for aqueous-phase reactions in medicinal chemistry applications.

Aqueous Solubility Reaction Medium Synthetic Chemistry

Reactivity Profile: Bromoethyl Moiety as a Differentiating Factor

The target compound contains a single bromoethylamino group, differentiating it from the bis(2-bromoethyl)amino analog (CAS 101651-56-3), which contains two reactive bromoethyl handles [1]. This difference in reactive group count a priori leads to a lower alkylation potential, reducing the risk of unwanted cross-linking and simplifying reaction pathways. In a synthetic setting, this translates to fewer side products and easier purification when the target compound is used as an intermediate for mono-functionalization [1].

Reactivity Prodrug Intermediate Alkylating Agent

Structural Differentiation: 4-Methoxy vs. 4-Ethoxy Analog in Prodrug Design

As a prodrug intermediate for LEO Pharma's nitrogen mustard class, the 4-methoxy target compound (CAS 56266-62-7) was specifically developed over the 4-ethoxy analog (CAS 56266-61-6) [1]. The smaller methoxy group results in reduced steric hindrance at the 4-position compared to the ethoxy group, which is supported by differences in predicted molecular surface properties. While direct steric measurements are unavailable, the fundamental difference in group size (methyl vs. ethyl) provides a valid and quantifiable differentiation that impacts the compound's reactivity and the final prodrug's pharmacokinetics.

Prodrug Intermediate SAR Steric Effects

Procurement-Driven Application Scenarios for Acetamide, N-(3-(((2-bromoethyl)amino)methyl)-4-methoxyphenyl)-


Synthesis of Nitrogen Mustard Prodrugs Requiring High Aqueous Solubility

When the synthetic route for a nitrogen mustard prodrug involves a final conjugation step in an aqueous or mixed aqueous-organic solvent system, the target compound's predicted higher aqueous solubility compared to the 4-ethoxy analog becomes a decisive advantage. Its superior solubility, inferred from a lower predicted logD at pH 7.4 , can lead to more homogeneous reaction mixtures, faster reaction rates, and easier product isolation, directly increasing yield and purity in a scalable process.

Synthesis of Mono-Functionalized Bioconjugates or Fluorophore-Labeled Probes

For applications requiring site-specific mono-alkylation, such as the synthesis of fluorophore-labeled molecular probes or antibody-drug conjugates, the target compound is the preferred intermediate. Its single bromoethylamino reactive handle ensures a cleaner reaction with only one point of attachment, avoiding the complex mixtures and cross-linking associated with the di-substituted analog (CAS 101651-56-3). This translates to significantly higher yields of the desired product and simpler purification protocols, saving both time and resources.

Structure-Activity Relationship (SAR) Studies of Nitrogen Mustard Prodrugs

In an SAR program exploring the effect of 4-position alkoxy substitution on prodrug activation kinetics, the target compound represents the minimal-steric-bulk point on the series. Its smaller methoxy group, compared to the ethoxy group , provides a critical baseline for understanding how increasing steric demand at the 4-position influences enzymatic cleavage or spontaneous activation. Researchers can use this compound to establish the lower limit of steric tolerance, making it an essential comparator for scientific selection.

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